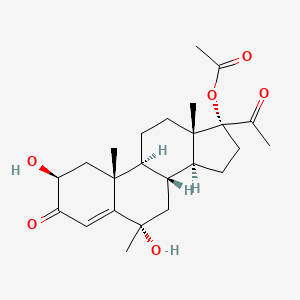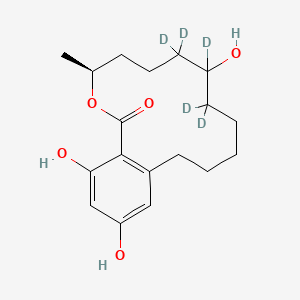
Zeranol-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zeranol-d5: is a synthetic compound that belongs to the class of resorcylic acid lactones. It is a deuterated form of Zeranol, which is a non-steroidal estrogen agonist. This compound is primarily used as a stable isotope-labeled internal standard in various analytical applications, including mass spectrometry. The compound is structurally related to the mycoestrogen zearalanone and is known for its estrogenic and anabolic activities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Zeranol-d5 involves the incorporation of deuterium atoms into the Zeranol molecule. This can be achieved through various synthetic routes, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The final product is purified using techniques such as chromatography to achieve the desired purity and isotopic enrichment .
化学反应分析
Types of Reactions: Zeranol-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form zearalanone-d5.
Reduction: It can be reduced to form α-zearalanol-d5 and β-zearalanol-d5.
Substitution: The hydroxyl groups in this compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products:
Oxidation: Zearalanone-d5
Reduction: α-Zearalanol-d5, β-Zearalanol-d5
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: Zeranol-d5 is used as an internal standard in mass spectrometry for the quantification of Zeranol and its metabolites in biological samples. It helps in improving the accuracy and precision of analytical measurements .
Biology: In biological research, this compound is used to study the metabolic pathways and biotransformation of Zeranol in various organisms. It aids in understanding the pharmacokinetics and toxicokinetics of Zeranol .
Medicine: this compound is employed in medical research to investigate the estrogenic effects of Zeranol and its potential impact on human health. It is used in studies related to endocrine disruption and hormone-related diseases .
Industry: In the food industry, this compound is used to monitor the residue levels of Zeranol in meat products. It ensures compliance with regulatory standards and helps in assessing the safety of food products .
作用机制
Zeranol-d5 exerts its effects by binding to estrogen receptors in the body. As a non-steroidal estrogen agonist, it mimics the action of natural estrogens and activates estrogen receptor-mediated pathways. This leads to the modulation of gene expression and various physiological responses. This compound is known to interact with estrogen receptor alpha and sex hormone-binding globulin, influencing their activity and function .
相似化合物的比较
Zeranol: The non-deuterated form of Zeranol-d5, used as a growth promoter in livestock.
Zearalanone: A related mycoestrogen with similar estrogenic properties.
α-Zearalanol and β-Zearalanol: Metabolites of Zeranol with estrogenic activity
Uniqueness: this compound is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical applications. The presence of deuterium atoms enhances the accuracy and reliability of mass spectrometric analyses, making it a valuable tool in research and industry .
属性
分子式 |
C18H26O5 |
|---|---|
分子量 |
327.4 g/mol |
IUPAC 名称 |
(4S)-7,7,8,9,9-pentadeuterio-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-2-one |
InChI |
InChI=1S/C18H26O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h10-12,14,19-21H,2-9H2,1H3/t12-,14?/m0/s1/i8D2,9D2,14D |
InChI 键 |
DWTTZBARDOXEAM-SKXUCIFKSA-N |
手性 SMILES |
[2H]C1(CCCCC2=C(C(=CC(=C2)O)O)C(=O)O[C@H](CCC(C1([2H])O)([2H])[2H])C)[2H] |
规范 SMILES |
CC1CCCC(CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino[2,3-h][3]benzazepin-8-yl)ethanone](/img/structure/B13449674.png)
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13449678.png)
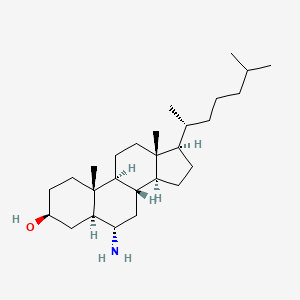
![4-[3-(4-Acetamidopyridin-1-ium-1-yl)propanoyloxy]butyl 3-(4-acetamidopyridin-1-ium-1-yl)propanoate](/img/structure/B13449691.png)
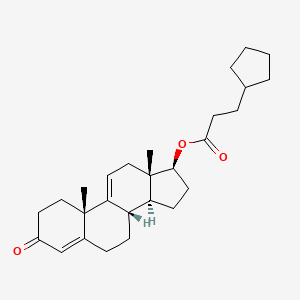
![Methyl 4-[(thiomorpholin-4-yl)methyl]benzoate hydrochloride](/img/structure/B13449708.png)
![1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrochloride](/img/structure/B13449709.png)
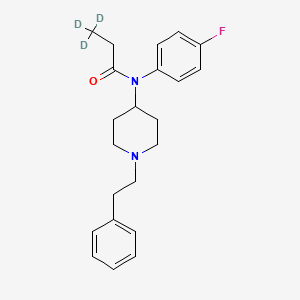
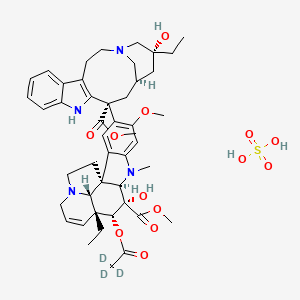
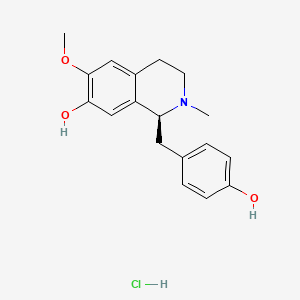
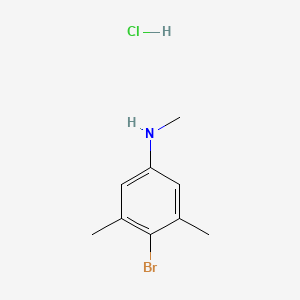
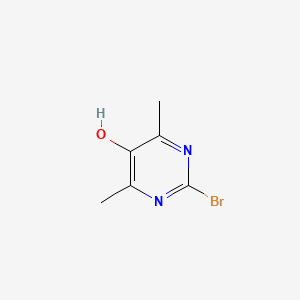
![N1-[1-[4-[[[(4-Fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]ethanediamide](/img/structure/B13449757.png)
